molecular formula C9H6F5NO2 B13903919 (3S)-3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid

(3S)-3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid

Cat. No.: B13903919
M. Wt: 255.14 g/mol
InChI Key: SNTZUOBXYKRFCW-REOHCLBHSA-N
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Description

(3S)-3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid is an organic compound characterized by the presence of an amino group and a pentafluorophenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4,5,6-pentafluorobenzene and a suitable amino acid precursor.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the desired product. For example, the use of sulfuric acid or sodium hydroxide can be employed to promote the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives with different oxidation states.

    Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amine derivatives, and various substituted pentafluorophenyl derivatives.

Scientific Research Applications

(3S)-3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pentafluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(2,3,4,5,6-tetrafluorophenyl)propanoic acid: Similar structure with one less fluorine atom.

    (3S)-3-amino-3-(2,3,4,5,6-hexafluorophenyl)propanoic acid: Similar structure with one additional fluorine atom.

    (3S)-3-amino-3-(2,3,4,5,6-pentachlorophenyl)propanoic acid: Similar structure with chlorine atoms instead of fluorine.

Uniqueness

The unique feature of (3S)-3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid is the presence of five fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C9H6F5NO2

Molecular Weight

255.14 g/mol

IUPAC Name

(3S)-3-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid

InChI

InChI=1S/C9H6F5NO2/c10-5-4(2(15)1-3(16)17)6(11)8(13)9(14)7(5)12/h2H,1,15H2,(H,16,17)/t2-/m0/s1

InChI Key

SNTZUOBXYKRFCW-REOHCLBHSA-N

Isomeric SMILES

C([C@@H](C1=C(C(=C(C(=C1F)F)F)F)F)N)C(=O)O

Canonical SMILES

C(C(C1=C(C(=C(C(=C1F)F)F)F)F)N)C(=O)O

Origin of Product

United States

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